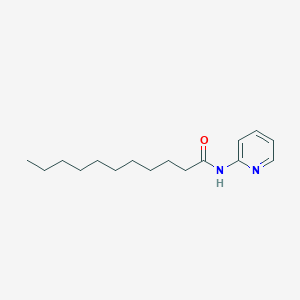

N-(2-pyridinyl)undecanamide

Beschreibung

N-(2-Pyridinyl)undecanamide is a heterocyclic amide compound featuring an 11-carbon alkyl chain (undecanamide) conjugated to a pyridine ring via an amide linkage. These derivatives are typically synthesized via Sonogashira-Hagihara cross-coupling reactions or condensation methods, with modifications to the alkyl chain length and aromatic substituents significantly influencing their physicochemical and optical properties .

Eigenschaften

Molekularformel |

C16H26N2O |

|---|---|

Molekulargewicht |

262.39g/mol |

IUPAC-Name |

N-pyridin-2-ylundecanamide |

InChI |

InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-16(19)18-15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3,(H,17,18,19) |

InChI-Schlüssel |

WQEZCNAOUYEACA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=N1 |

Kanonische SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(2-pyridinyl)undecanamide, highlighting structural variations, synthetic applications, and performance metrics:

Notes:

- Alkyl Chain Impact: Longer alkyl chains (e.g., C11 in N-(5-iodoquinolin-8-yl)undecanamide) enhance solubility in organic solvents and improve quantum yields in luminescent polymers compared to shorter chains (e.g., C6 or C2) .

- Aromatic Substituent Effects: Electron-withdrawing groups (e.g., iodine in 5-iodoquinoline) stabilize the excited state of organoboron polymers, leading to higher fluorescence efficiency compared to unsubstituted quinoline derivatives .

- Synthetic Flexibility: Compounds like methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6) serve as intermediates for pyrrolo[3,2-d]pyrimidines but lack the long alkyl chains necessary for advanced material applications .

Case Study: Organoboron Polymer Performance

Yoshiki Chujo’s group demonstrated that N-(5-iodoquinolin-8-yl)undecanamide-based polymers achieved a quantum yield of 0.65, outperforming analogues with shorter alkyl chains (e.g., hexanamide derivatives) or simpler aromatic groups (e.g., acetamide). This superiority is attributed to:

Enhanced Electron Delocalization: The undecanamide chain minimizes steric hindrance, allowing optimal alignment of the quinoline and boron moieties for efficient energy transfer .

Thermal Stability : Long alkyl chains reduce crystallization, enhancing thermal stability in solid-state applications .

In contrast, N-(quinolin-8-yl)acetamide-based polymers (ΦF = 0.53) exhibited lower efficiency due to reduced electron-donating capacity and shorter chain-induced aggregation .

Structural Analogues in Heterocyclic Chemistry

However, these derivatives lack the undecanamide moiety, limiting their utility in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.